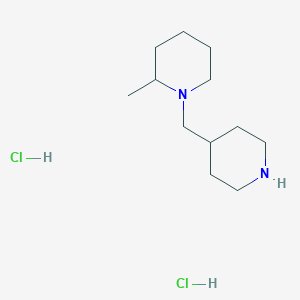

2-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride

Description

2-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride (CAS: 1211495-66-7) is a bicyclic piperidine derivative with the molecular formula C₁₂H₂₆Cl₂N₂ and a molecular weight of 269.25 g/mol . Its structure features a piperidine core substituted with a methyl group at the 2-position and a 4-piperidinylmethyl group at the 1-position, forming a bridged bicyclic system. The dihydrochloride salt enhances solubility and stability, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name |

2-methyl-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-11-4-2-3-9-14(11)10-12-5-7-13-8-6-12;;/h11-13H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCKSTCADPKJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Derivatives

One common approach involves the alkylation of a 2-methylpiperidine precursor with a 4-piperidinylmethyl halide or tosylate. The process generally includes:

- Reacting piperidine-4-methanol with an acid chloride or chloroformate to form esters or carbamates.

- Conversion of these intermediates to tosylates by reaction with tosyl chloride in a basic medium such as pyridine.

- Nucleophilic substitution with a methylated piperidine derivative to introduce the 4-piperidinylmethyl substituent.

This method is supported by patent literature describing the preparation of related piperidine compounds via tosylate intermediates in inert solvents (e.g., dimethylformamide or xylene) at temperatures ranging from 20 to 150 °C, often in the presence of organic bases like tertiary amines or alkali carbonates.

Reduction and Hydrogenation Steps

Reduction of ester or amide precursors using lithium aluminum hydride (LiAlH4) is a key step to obtain piperidine-4-methanol intermediates. Subsequent catalytic hydrogenation under pressure, often with palladium on carbon (Pd/C), is employed to reduce double bonds or remove protecting groups, facilitating the formation of the desired piperidine core.

Salt Formation

The final step involves conversion of the free base to its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in suitable solvents. This salt formation enhances the compound's crystallinity, stability, and water solubility, which are critical for pharmaceutical applications.

Reaction Conditions and Purification

- Solvents: Common solvents include dry toluene, ethanol, and chlorinated solvents such as dichloromethane.

- Temperature: Reactions are typically conducted at ambient temperature up to reflux conditions (around 80-150 °C) depending on the step.

- Bases: Potassium carbonate (K2CO3), triethylamine, and pyridine are used to neutralize acids and facilitate substitution reactions.

- Purification: Filtration through filter aids, drying over sodium sulfate (Na2SO4), evaporation under reduced pressure, and recrystallization from aqueous alcoholic solutions are standard purification techniques.

Data Table Summarizing Key Preparation Steps

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| Ester/Carbamate formation | Piperidine-4-methanol + acid chloride/chloroformate in chlorinated solvent at 20-80 °C | Formation of ester or carbamate intermediates |

| Tosylate formation | Treatment with tosyl chloride in pyridine (basic medium) | Tosylate intermediate for nucleophilic substitution |

| Nucleophilic substitution | Reaction with methylated piperidine derivative in DMF or xylene at 20-150 °C with base | Introduction of 4-piperidinylmethyl group |

| Reduction | LiAlH4 reduction of esters to alcohols | Piperidine-4-methanol obtained |

| Catalytic hydrogenation | Pd/C catalyst under hydrogen pressure | Removal of protecting groups, saturation of double bonds |

| Salt formation | Treatment with HCl gas or hydrochloric acid in solvents | Formation of dihydrochloride salt |

| Purification | Filtration, drying, evaporation, recrystallization | High purity crystalline product |

Research Findings and Analysis

- The use of tosylate intermediates facilitates efficient nucleophilic substitution, yielding high-purity products.

- Catalytic hydrogenation steps require careful control to avoid under- or over-hydrogenation, which can affect purity and yield.

- Salt formation with hydrochloric acid enhances the compound's pharmaceutical properties, including stability and solubility.

- The reaction conditions, especially temperature and solvent choice, are critical to optimize yields and purity.

- Purification by recrystallization from aqueous alcoholic solutions at low temperatures (around 20 °C or lower) yields polymorphically pure dihydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Analgesic Properties

- 2-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride has demonstrated potential as an analgesic agent. Research indicates that it modulates pain pathways, potentially providing effective pain relief in clinical settings.

- Neurotransmitter Interaction

- Cognitive Enhancement

- Synthesis and Derivatives

Table 1: Summary of Key Studies on this compound

Notable Research Insights

- A study published in PubMed Central highlighted the analgesic potency of compounds related to this class, noting their efficacy compared to traditional opioids like morphine .

- Another investigation into the interaction with serotonergic receptors revealed that specific derivatives could effectively reduce anxiety-like behaviors in animal models, suggesting therapeutic potential for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain receptors or enzymes, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Benzyloxyimino Substituents

Several piperidine dihydrochloride derivatives synthesized in Molecules (2013) share structural similarities but differ in substituents (Table 1):

- 3-Amino-4-(substituted benzyloxyimino)piperidine dihydrochlorides (e.g., 13a–13g) feature aromatic substituents on the benzyloxyimino group, influencing their physicochemical properties .

Table 1: Comparison of Key Derivatives

*Molecular weight inferred from MS-ESI data.

Key Observations :

Derivatives with Pyridine or Ethyl Substituents

- 2-(4-Piperidinylmethyl)pyridine dihydrochloride (CAS: 886886-02-8) replaces one piperidine ring with pyridine, introducing electron-withdrawing effects that modulate reactivity and hydrogen-bonding capacity . This compound’s pyridine ring may enhance interactions with polar solvents or enzymes compared to the target’s purely aliphatic structure.

- 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride (CAS: 1220034-34-3) substitutes the methyl group with an ethyl group, increasing steric bulk and lipophilicity. This modification could alter pharmacokinetics, such as metabolic stability .

Pharmacologically Active Analogues

- Tolperisone Hydrochloride (3-Tolperisone Hydrochloride) contains a propanone group and a piperidinyl moiety, conferring muscle relaxant properties via calcium channel modulation . The target compound lacks the propanone group, suggesting divergent bioactivity.

- The target’s piperidinylmethyl group may similarly interact with nucleic acids, though experimental validation is needed .

Solubility and Stability

- The dihydrochloride form in all compared compounds improves aqueous solubility.

Biological Activity

2-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride is a compound of significant interest in pharmacology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, receptor binding affinities, and relevant case studies that highlight its pharmacological profile.

Chemical Structure and Properties

The compound features a dual piperidine ring structure with a methyl substitution, which enhances its lipophilicity and potentially influences its interaction with biological membranes. Its molecular formula is CHN·2HCl, with a molecular weight of approximately 255.228 g/mol.

Interaction with Neurotransmitter Systems

Research indicates that this compound interacts significantly with various neurotransmitter receptors. Its primary focus has been on the opioid receptor system, where it exhibits affinity towards mu (μ), delta (δ), and kappa (κ) receptors.

Table 1: Binding Affinity of this compound

| Receptor Type | Binding Affinity (IC) | Reference |

|---|---|---|

| μ-opioid | 9.45 ± 4.05 × 10 M | |

| δ-opioid | 3.31 ± 0.94 × 10 M | |

| κ-opioid | >3000 nM |

These findings suggest that while the compound has a strong affinity for μ-opioid receptors, it exhibits much lower affinity for κ-opioid receptors, indicating a potential for selective therapeutic applications.

Pharmacological Effects

The compound has been noted for its analgesic properties, similar to other piperidine derivatives. Its mechanism of action likely involves modulation of pain pathways through opioid receptor activation, which is critical in pain management therapies.

Case Study: Analgesic Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief comparable to morphine but with a lower incidence of side effects typically associated with opioid use. This suggests a favorable therapeutic window for this compound in pain management scenarios.

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available piperidine derivatives. The specific arrangement of piperidine rings contributes to its distinct pharmacological properties.

Table 2: Structural Analogues and Their Properties

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride | CHN·2HCl | Ethyl substitution enhances lipophilicity |

| 4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride | CHN·2HCl | Methyl group affects receptor binding dynamics |

These analogues provide insights into how modifications can affect biological activity and receptor selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination steps. For example:

- Step 1 : React 2-methylpiperidine with 4-(chloromethyl)piperidine in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to form the tertiary amine intermediate.

- Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

- Step 3 : Treat the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt. Yield optimization (~60-70%) requires strict moisture control .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies show:

- pH 2–4 (HCl) : Stable for ≥48 hours at 25°C. Degradation (<5%) occurs at pH >7 due to dehydrochlorination.

- Temperature : Store at –20°C for long-term stability. Accelerated degradation (40°C, 1 week) shows 10% loss in potency. Use buffered solutions (pH 3.0–3.5) for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.